molecular formula C10H7ClN2O B1214434 Pyridafol CAS No. 40020-01-7

Pyridafol

Cat. No.: B1214434
CAS No.: 40020-01-7
M. Wt: 206.63 g/mol
InChI Key: ZUSHSDOEVHPTCU-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Pyridafol plays a crucial role in biochemical reactions by inhibiting photosynthesis. It interacts with several enzymes and proteins involved in the photosynthetic pathway. Specifically, this compound inhibits the enzyme photosystem II, which is essential for the light-dependent reactions of photosynthesis. This inhibition disrupts the electron transport chain, leading to a decrease in ATP and NADPH production, ultimately affecting the plant’s ability to synthesize carbohydrates .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In plant cells, this compound inhibits photosynthesis, leading to reduced energy production and impaired growth. It affects cell signaling pathways by disrupting the normal flow of electrons in the photosynthetic apparatus. Additionally, this compound influences gene expression by altering the expression of genes involved in photosynthesis and stress responses. This compound also impacts cellular metabolism by reducing the availability of energy and essential metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the D1 protein of photosystem II. This binding inhibits the electron transport chain, preventing the transfer of electrons from water to plastoquinone. As a result, the production of ATP and NADPH is reduced, leading to a decrease in the synthesis of carbohydrates. This compound also induces the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components and further disrupt cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under neutral pH conditions but degrades rapidly under acidic or alkaline conditions. The degradation products of this compound can also have biological activity, further influencing cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic inhibition of photosynthesis, resulting in stunted growth and reduced biomass production in plants .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on non-target organisms. At higher doses, this compound can exhibit toxic effects, including oxidative stress and damage to cellular components. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects on liver and kidney function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a photosynthesis inhibitor. It interacts with enzymes such as photosystem II and other components of the electron transport chain. This compound’s inhibition of photosystem II leads to a decrease in the production of ATP and NADPH, affecting the overall metabolic flux and metabolite levels in the plant. Additionally, this compound can be metabolized into other compounds, which may also have biological activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by plant roots and translocated to other parts of the plant via the xylem and phloem. Within cells, this compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its overall activity and effectiveness as a herbicide .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where it exerts its inhibitory effects on photosynthesis. This compound can be directed to specific compartments within the chloroplasts through targeting signals and post-translational modifications. The localization of this compound within the chloroplasts is crucial for its activity, as it needs to interact with the components of the photosynthetic apparatus to exert its inhibitory effects .

Chemical Reactions Analysis

Pyridafol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Comparison with Similar Compounds

Pyridafol is part of the pyridazine herbicide family, which includes compounds like pyridate, brompyrazon, and chloridazon . Compared to these similar compounds, this compound is unique due to its specific substitution pattern and its effectiveness in controlling a broad spectrum of weeds. Other similar compounds include:

This compound’s uniqueness lies in its specific chemical structure, which provides a distinct spectrum of activity and effectiveness in various agricultural applications.

Properties

IUPAC Name

6-chloro-3-phenyl-1H-pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSHSDOEVHPTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058086
Record name Pyridafol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40020-01-7
Record name Pyridafol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40020-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridafol [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040020017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridafol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-phenylpyridazin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDAFOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09L470QH6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of developing analytical methods for Pyridafol in agricultural products like chickpea grain?

A1: this compound is a metabolite of the herbicide Pyridate. Developing reliable analytical methods for this compound in chickpea grain is crucial for several reasons []:

    Q2: What analytical techniques are suitable for determining this compound levels in chickpea grain?

    A2: The research suggests High-Performance Liquid Chromatography (HPLC) as a suitable technique for determining this compound in chickpea grain []. The researchers specifically utilized a Shimadzu liquid chromatograph with ultraviolet and fluorescent detection. This method, when properly validated, offers the sensitivity and selectivity required to quantify this compound at levels relevant to food safety and regulatory standards.

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